molecular formula C13H8N2O2 B014723 1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone CAS No. 2922-11-4

1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone

Cat. No. B014723
CAS RN: 2922-11-4
M. Wt: 224.21 g/mol
InChI Key: LXEZPPZLNVOLDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves innovative organocatalytic approaches and copper(II)-catalyzed reactions. For instance, Chen et al. (2009) describe an enantioselective organocatalytic approach for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity (Chen et al., 2009). Similarly, Liu and Sun (2012) have synthesized benzo[f]pyrido[1,2-a]indole-6,11-diones using a copper(II)-catalyzed three-component reaction, demonstrating high yields and excellent regioselectivity (Liu & Sun, 2012).

Molecular Structure Analysis

Molecular structure analyses often involve theoretical calculations and crystallography to elucidate stereochemistry and regiochemistry. The work by Chen et al. (2009) highlighted the importance of hydrogen bonding and pi-pi stacking interactions in achieving high enantio- and regioselectivity (Chen et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves a range of reactions including aryne annulation, oxidative coupling, and intramolecular cyclization. Rogness et al. (2012) and Kaswan et al. (2015) demonstrate efficient routes to synthesize pyrido[1,2-a]indoles and the oxidative aminomethylation of heterocycles, respectively (Rogness et al., 2012); (Kaswan et al., 2015).

Physical Properties Analysis

The physical properties such as fluorescence and solubility are key to understanding the behavior of these compounds in different environments. The fluorescent emission of 2-pyridin-2-yl-1H-indole derivatives and their sensitivity to solvent polarity and pH were studied by Kasiotis and Haroutounian (2006), which can provide insights into the physical properties of related compounds (Kasiotis & Haroutounian, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with DNA and biological activity, are crucial for the application of these compounds in medicinal chemistry and biochemistry. Dash et al. (2015) explored the DNA binding, photo-induced DNA cleavage, and cytotoxic activities of oxidovanadium(V) complexes, indicating the potential biological relevance of related structures (Dash et al., 2015).

Scientific Research Applications

DNA Binding and Cytotoxic Activities

1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone, a component of certain oxidovanadium(V) complexes, has shown significant potential in DNA binding and photo-induced DNA cleavage activities. These complexes demonstrate the ability to interact with CT-DNA through minor groove binding mode, indicating potential applications in targeted cancer therapies and molecular biology research (Dash et al., 2015).

Antioxidant Activity

Another important application lies in the synthesis of organoselenium compounds, including 3-(organylselanyl)-1 H-indoles, which possess significant antioxidant activity. This pharmacological activity opens possibilities for biological applications where the reduction of oxidative stress is essential, particularly in neurodegenerative diseases and other oxidative stress-related conditions (Vieira et al., 2017).

Medicinal Chemistry

In medicinal chemistry, 1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone derivatives are used to develop targeted therapeutic agents. For example, the synthesis of specific indole derivatives, like 3-(2′-Pyridylthio)indoles, is known for their selective COX-2 inhibitor properties, which could have implications in the development of new anti-inflammatory and cancer treatment drugs (Wu et al., 2008).

Kinase Research

Compounds like 2-chloro-5,7-dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-one, related to 1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone, have been applied in kinase research. These compounds serve as scaffolds in the synthesis of novel molecules that could be used in pharmaceutical research, especially in the development of kinase inhibitors (Cheung et al., 2001).

Safety And Hazards

The safety data sheet for “S-(1-Oxido-2-pyridyl)-N,N,N’,N’-tetramethylthiuronium hexafluorophosphate” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound “S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate (HOTT)” has been used in the synthesis of Barton esters, facilitating efficient radical cyclisation with (hetero)aromatic substitution . This suggests potential future directions in the synthesis of complex organic compounds.

properties

IUPAC Name

1-oxido-2-pyridin-2-ylindol-1-ium-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEZPPZLNVOLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183478
Record name 2,2'-Pyridylisatogen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxido-2-(2-pyridinyl)-3-indol-1-iumone

CAS RN

2922-11-4
Record name 2,2'-Pyridylisatogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Pyridylisatogen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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